molecular formula C22H23FN4O3S B14975382 6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

Cat. No.: B14975382
M. Wt: 442.5 g/mol
InChI Key: DDAKQGOCWFTZOT-UHFFFAOYSA-N
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Description

6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It has potential therapeutic applications due to its interaction with specific biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[4-ethyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C22H23FN4O3S/c1-2-16-7-8-17(19-9-10-22(28)25-24-19)15-21(16)31(29,30)27-13-11-26(12-14-27)20-6-4-3-5-18(20)23/h3-10,15H,2,11-14H2,1H3,(H,25,28)

InChI Key

DDAKQGOCWFTZOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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